Rhamnetin

Catalog No.
S626026
CAS No.
90-19-7
M.F
C16H12O7
M. Wt
316.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rhamnetin

CAS Number

90-19-7

Product Name

Rhamnetin

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxychromen-4-one

Molecular Formula

C16H12O7

Molecular Weight

316.26 g/mol

InChI

InChI=1S/C16H12O7/c1-22-8-5-11(19)13-12(6-8)23-16(15(21)14(13)20)7-2-3-9(17)10(18)4-7/h2-6,17-19,21H,1H3

InChI Key

JGUZGNYPMHHYRK-UHFFFAOYSA-N

SMILES

Array

Synonyms

3,3',4',5-Tetrahydroxy-7-methoxyflavone; 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-y-methoxy-4H-1-benzopyran-4-one

Canonical SMILES

COC1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O)O

The exact mass of the compound Rhamnetin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19802. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavonols - Supplementary Records. It belongs to the ontological category of tetrahydroxyflavone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

Rhamnetin (7-O-Methylquercetin) is a naturally occurring, O-methylated flavonol derived from the widely studied parent compound, quercetin. This structural methylation at the 7-position hydroxyl group is not a minor modification; it fundamentally alters the compound's physicochemical properties, leading to increased metabolic stability and lipophilicity compared to quercetin. While sharing the core antioxidant and anti-inflammatory profile of its class, these modifications make Rhamnetin a distinct procurement choice for applications requiring enhanced bioavailability, specific enzyme interactions, or improved performance in cell-based and in vivo models.

Procuring Rhamnetin is a deliberate choice over its more common parent, quercetin, or its isomer, isorhamnetin. The 7-O-methylation is a critical structural feature, not an interchangeable detail. This modification blocks a key site for phase II metabolism (glucuronidation/sulfation), which often deactivates quercetin in biological systems. This results in Rhamnetin having greater metabolic stability, a crucial factor for reproducibility in cell culture and for achieving sustained exposure in vivo. Furthermore, the specific location of the methyl group—on the A-ring (Rhamnetin) versus the B-ring (Isorhamnetin)—creates distinct steric and electronic profiles, leading to differential binding affinities with target enzymes and receptors. Therefore, substituting Rhamnetin with quercetin or isorhamnetin can lead to significant, unpredictable differences in formulation solubility, bioavailability, and ultimately, biological or therapeutic outcomes.

Superior Anti-Inflammatory Potency in a Cellular Model

In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, Rhamnetin demonstrates superior anti-inflammatory activity compared to its parent compound quercetin and its isomer isorhamnetin. At a concentration of 50 µM, Rhamnetin inhibited IL-6 production more effectively than quercetin (73.8% inhibition) and isorhamnetin (76.3% inhibition). It also showed consistently higher inhibition of nitric oxide (NO) production across all tested concentrations compared to the other flavonols.

Evidence DimensionInhibition of IL-6 Production
Target Compound DataSlightly higher inhibition than 76.3%
Comparator Or BaselineQuercetin: 73.8% inhibition; Isorhamnetin: 76.3% inhibition
Quantified DifferenceRhamnetin > Isorhamnetin > Quercetin
ConditionsLPS-stimulated RAW 264.7 cells at 50 µM compound concentration.

For researchers screening for potent anti-inflammatory agents, Rhamnetin offers a quantifiable efficacy advantage over more common flavonoids in a standard cellular model.

Reduced Cytotoxicity Profile for Improved Experimental Windows

Rhamnetin exhibits a more favorable cytotoxicity profile compared to its structural analogs. In human embryonic kidney (HEK) cells, treatment with 50 µM of Rhamnetin resulted in a cell viability of over 78%. In contrast, the same concentration of its parent compound, quercetin, and its isomer, isorhamnetin, led to lower cell viabilities of 75.1% and 77.8% respectively. The difference was even more pronounced against tamarixetin (4'-O-methylquercetin), which reduced viability to just 35.4%.

Evidence DimensionCell Viability (%)
Target Compound Data>78%
Comparator Or BaselineQuercetin: 75.1%; Isorhamnetin: 77.8%; Tamarixetin: 35.4%
Quantified DifferenceRhamnetin demonstrates 3-4% higher viability than quercetin/isorhamnetin and over 2x higher viability than tamarixetin.
ConditionsHEK cells treated for a specified duration with 50 µM of the test compound.

A lower cytotoxicity allows for the use of higher effective concentrations in cell-based assays, providing a wider and more reliable experimental window before off-target toxic effects confound results.

Structurally-Defined Modulation of Uric Acid Production

The position of methylation on the quercetin core dictates the inhibitory effect on uric acid (UA) production in hepatocytes, a proxy for xanthine oxidase inhibition. At 30 µM, quercetin, isorhamnetin (3'-methyl), and tamarixetin (4'-methyl) strongly suppressed UA production. In contrast, Rhamnetin (7-methyl), along with 3-methyl and 5-methyl analogs, showed significantly weaker inhibition. This demonstrates that methylation of hydroxyl groups at positions C-3, C-5, and C-7, as in Rhamnetin, is critical for reducing this specific inhibitory activity.

Evidence DimensionInhibition of Uric Acid Production
Target Compound DataSignificantly weaker inhibition
Comparator Or BaselineQuercetin, Isorhamnetin, Tamarixetin: Strong inhibition
Quantified DifferenceQualitatively ranked as a much weaker inhibitor than B-ring methylated or unmethylated analogs.
ConditionsAML12 hepatocytes treated with 30 µM of compound.

This makes Rhamnetin the correct choice for studies where potent xanthine oxidase inhibition is an undesirable off-target effect, allowing researchers to isolate other biological activities without confounding UA pathway modulation.

In Vitro and In Vivo Studies Requiring High Metabolic Stability and Low Cytotoxicity

Rhamnetin's 7-O-methylation enhances its metabolic stability compared to quercetin, while its lower cytotoxicity provides a wider therapeutic window. This combination makes it a preferred compound for cell culture experiments requiring longer or higher-dose exposures and for in vivo animal studies where bioavailability and reduced toxicity are critical for achieving meaningful results.

Screening for Selective Anti-Inflammatory Agents

When the primary goal is to identify potent inhibitors of inflammatory pathways (e.g., IL-6 and NO production) without the strong off-target inhibition of xanthine oxidase, Rhamnetin is a superior choice over quercetin or isorhamnetin. Its demonstrated high potency against inflammatory markers in cellular models allows for more specific and interpretable screening outcomes.

Investigating Structure-Activity Relationships of Flavonoids

As a structurally defined isomer of isorhamnetin and a direct derivative of quercetin, Rhamnetin is an essential tool for dissecting the biological importance of specific hydroxyl and methoxy group positions. Its distinct bioactivity profile in inflammation and enzyme inhibition assays makes it an indispensable comparator for elucidating how A-ring versus B-ring methylation impacts flavonoid function.

XLogP3

1.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

316.05830272 Da

Monoisotopic Mass

316.05830272 Da

Heavy Atom Count

23

Melting Point

295.0 °C

UNII

71803L5F4S

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 41 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 39 of 41 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

90-19-7

Metabolism Metabolites

Rhamnetin has known human metabolites that include (2S,3S,4S,5R)-6-[2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid.

Wikipedia

Rhamnetin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Last modified: 08-15-2023

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